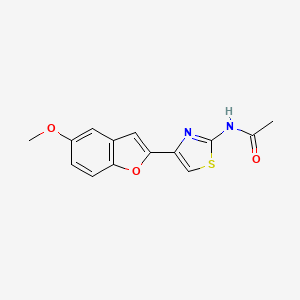

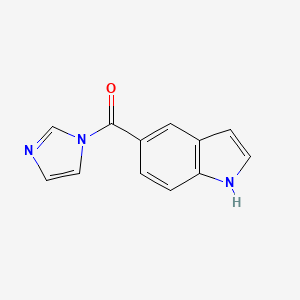

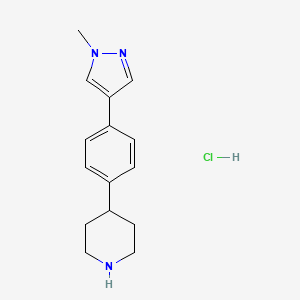

![molecular formula C17H18N4O5S B2413183 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097902-88-8](/img/structure/B2413183.png)

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Unfortunately, the specific physical and chemical properties for “2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide” are not available in the literature .Scientific Research Applications

- Cellular Profiling : In Jurkat cells, dose-dependent degradation of CDK4 and CDK6 occurs, with maximum degradation at 0.25 μM. Additionally, proteomics analysis reveals selective degradation of CDK4 and CDK6 in Molt4 cells with 250 nM treatment .

- BSJ-03-204 derivatives exhibit promising antibacterial activity. Docking simulations suggest that the enzyme–inhibitor complex is stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site .

- Novel phenoxy thiazoles synthesized from similar chemical scaffolds have been screened for cytotoxic and anti-proliferative activity against multiple cancer cell lines .

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, structurally related to BSJ-03-204, were screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds show potential inhibition of viral replication in acutely infected cells .

- BSJ-03-204 is well-documented in chemical databases, and its availability for research purposes is established .

Cancer Research and Targeted Therapy

Antimicrobial Activity

Cytotoxicity and Anti-Proliferative Effects

HIV Inhibition

Chemical Database Entries and Availability

Synthetic Scheme

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cells .

Mode of Action

The compound interacts with its targets by recruiting Cereblon , leading to the degradation of CDK4 and CDK6 . This results in a dose-dependent degradation of these proteins, with maximum degradation observed at a concentration of 0.25µM in Jurkat cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK4 and CDK6. These proteins are crucial for the transition from the G1 phase to the S phase of the cell cycle. Their degradation leads to cell cycle arrest, preventing the cells from proliferating .

Pharmacokinetics

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is achieved through the degradation of CDK4 and CDK6, leading to cell cycle arrest . The compound also exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s efficacy has been demonstrated in vitro, suggesting that it may be effective in a controlled laboratory environment .

properties

IUPAC Name |

2-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c18-16(22)12-26-14-3-5-15(6-4-14)27(24,25)20-8-9-21(17(23)11-20)13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2,(H2,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNJHMABTXCMME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

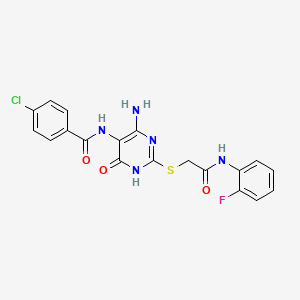

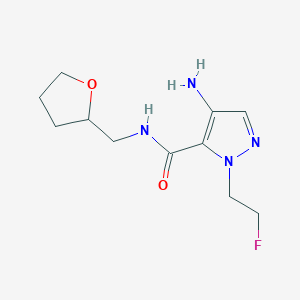

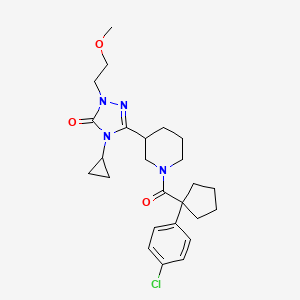

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)

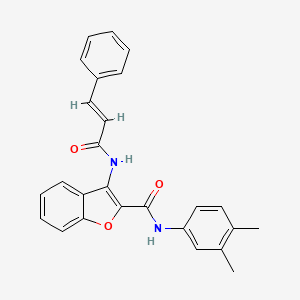

![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)